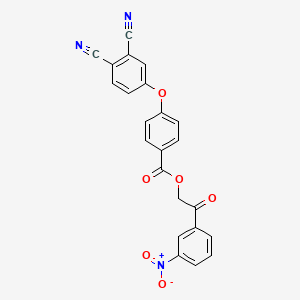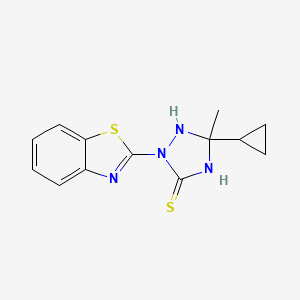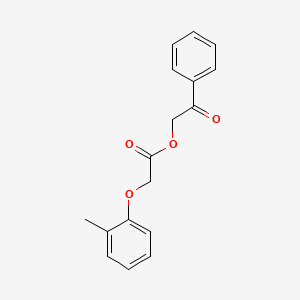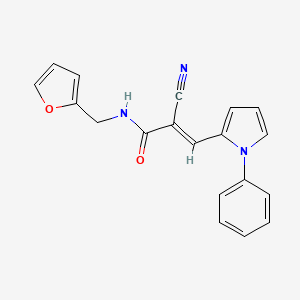![molecular formula C12H10ClN3O3 B14921151 5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14921151.png)
5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a 3-chloroanilino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the reaction progress and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Medicine: Research focuses on its potential as a drug candidate, exploring its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and molecular studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 5-[(3-CHLOROANILINO)CARBONYL]-2-(2-FUROYLAMINO)-4-METHYL-3-THIOPHENECARBOXYLATE
- 5-[(3-CHLOROANILINO)CARBONYL]-4-METHYL-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE .
Uniqueness
The uniqueness of 5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H10ClN3O3 |
|---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-10(9(6-14-16)12(18)19)11(17)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,15,17)(H,18,19) |
InChI Key |
LZMGKCGLOAHHRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921069.png)

![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B14921072.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}](/img/structure/B14921073.png)
methanone](/img/structure/B14921081.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B14921089.png)
![N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14921094.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14921097.png)



![N'-[1-(1-adamantyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B14921110.png)
![(2E)-2-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14921130.png)
![3-(difluoromethyl)-5-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14921148.png)
